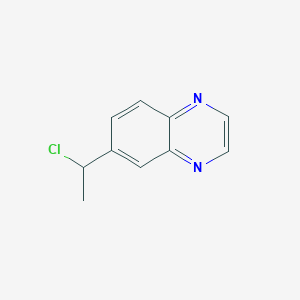

6-(1-Chloroethyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

6-(1-chloroethyl)quinoxaline |

InChI |

InChI=1S/C10H9ClN2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-7H,1H3 |

InChI Key |

FCONYVAYFJDBDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=NC=CN=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 1 Chloroethyl Quinoxaline and Analogous Chloroalkyl Quinoxalines

Classical Approaches to Quinoxaline (B1680401) Ring Formation

The foundational method for constructing the quinoxaline ring system has traditionally involved the condensation of ortho-diamines with α-dicarbonyl compounds. This robust reaction has been the cornerstone of quinoxaline synthesis for decades.

Condensation Reactions Involving ortho-Diamines and α-Diketones

The most common and well-established method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, often with heating, to afford the quinoxaline product in yields ranging from 34% to 85%. sapub.orgarkat-usa.org The versatility of this method allows for the preparation of a wide array of substituted quinoxalines by simply varying the substituents on both the diamine and the diketone precursors. sapub.orgsemanticscholar.org A variety of catalysts, including bentonite (B74815) clay K-10, phenol, and oxalic acid, have been employed to improve reaction efficiency and promote greener synthesis. sapub.orgsemanticscholar.orgsemanticscholar.org

Adaptation of Established Protocols for Chloroalkyl Substituents

To synthesize quinoxalines bearing chloroalkyl groups, the classical condensation reaction can be adapted. This involves utilizing either a substituted ortho-diamine or a substituted α-dicarbonyl compound that already contains the desired chloroalkyl moiety. For instance, the synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione is a known precursor for various functionalized quinoxalines. imist.ma The introduction of a chloroalkyl group onto the aromatic ring of the diamine precursor before the condensation step is a key strategy.

Targeted Synthesis of 6-Substituted Quinoxaline Systems

Achieving regioselective substitution at the C6 position of the quinoxaline ring is a critical aspect of synthesizing compounds like 6-(1-Chloroethyl)quinoxaline. This requires careful planning of the synthetic route, often starting with specifically substituted precursors.

Strategies for Regioselective Introduction of Chloroethyl Moiety at C6 Position

The regioselective synthesis of 6-substituted quinoxalines can be a significant challenge. semanticscholar.org One common approach involves starting with a pre-substituted benzene (B151609) derivative, such as p-chloroaniline, and building the quinoxaline ring system from it. researchgate.net For example, an improved synthesis of 6-chloro-1H-quinoxalin-2-one utilizes p-chloroaniline as the starting material and involves a series of reactions including condensation, nitration, reduction, cyclization, and oxidation. researchgate.net

Another strategy for achieving regioselectivity is through the use of directing groups or by controlling the reaction conditions. For instance, in the synthesis of quinoxalin-2-one derivatives, the regioselectivity can be regulated by using either acidic or basic conditions. semanticscholar.org The electronic properties of the substituents on the starting o-phenylenediamines also play a crucial role in directing the outcome of the reaction. semanticscholar.org

Precursor Design and Synthesis for this compound Formation

The synthesis of this compound would logically start with a precursor already bearing the chloroethyl group at the desired position or a functional group that can be readily converted to it. A plausible synthetic route could involve the Friedel-Crafts acylation of a suitable quinoxaline precursor with acetyl chloride to introduce an acetyl group at the C6 position, followed by reduction of the ketone to an alcohol and subsequent chlorination.

Alternatively, starting with a 6-aminoquinoxaline (B194958) derivative, one could envision a Sandmeyer-type reaction to introduce a chlorine atom, followed by further functionalization to obtain the 1-chloroethyl group. The synthesis of 2,3-disubstituted 6-aminoquinoxaline derivatives has been reported, which could serve as versatile intermediates. koreascience.kr

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers more sophisticated methods for the preparation of functionalized quinoxalines, which could be applied to the synthesis of this compound. These methods often provide higher yields, better regioselectivity, and milder reaction conditions.

Recent advancements include microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields. koreascience.kr Photoredox catalysis has also emerged as a powerful tool for C-H functionalization, potentially allowing for the direct introduction of a chloroalkyl group onto the quinoxaline scaffold. mdpi.com Furthermore, electrochemical methods have been developed for the chlorination of quinoxalines. mdpi.com These advanced protocols offer promising avenues for the efficient and targeted synthesis of complex quinoxaline derivatives like this compound.

Below is a table summarizing various synthetic approaches for quinoxaline derivatives, which could be adapted for the target molecule.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| o-Phenylenediamine (B120857), α-Diketones | Bentonite clay K-10, EtOH, room temp. | Substituted Quinoxalines | semanticscholar.org |

| o-Phenylenediamine, α-Diketones | Phenol (cat.), EtOH/H₂O, room temp. | Substituted Quinoxalines | sapub.org |

| o-Phenylenediamine, α-Diketones | Oxalic acid (cat.), EtOH/H₂O, room temp. | Substituted Quinoxalines | semanticscholar.org |

| Substituted o-Phenylenediamines, α-Ketoester | Acidic or Basic conditions | Regioisomeric Quinoxalin-2-ones | semanticscholar.org |

| p-Chloroaniline | Condensation, nitration, reduction, cyclization, oxidation | 6-Chloro-1H-quinoxalin-2-one | researchgate.net |

| 2,3-Dichloro-6-aminoquinoxaline, Alcohols, Phenylacetylenes | Pd(OAc)₂, CuI, PPh₃, Et₃N, Microwave | 2,3-Disubstituted 6-Aminoquinoxalines | koreascience.kr |

Transition Metal-Catalyzed Coupling Reactions for Quinoxaline Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinoxalines. nih.gov These methods are particularly useful for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the quinoxaline core. nih.gov Catalysts based on palladium (Pd), copper (Cu), and iron (Fe) have been instrumental in these transformations. nih.govsci-hub.se

While direct synthesis of this compound via a one-step coupling reaction is not commonly reported, the functionalization of a pre-existing chloroquinoxaline is a viable strategy. For instance, a chloro-substituted quinoxaline can undergo various coupling reactions, such as Suzuki, Heck, and Sonogashira, to introduce different groups onto the aromatic ring. nih.gov The synthesis of the chloroalkyl side chain can then be achieved through subsequent reactions.

Recent advancements have highlighted the use of various transition metals in quinoxaline synthesis. sci-hub.seoregonstate.edursc.org Iron, being abundant and non-toxic, has emerged as a promising catalyst for various organic transformations, including those leading to quinoxaline derivatives. sci-hub.se Similarly, copper-catalyzed reactions, often assisted by microwave irradiation, have been shown to be efficient for intramolecular N-arylation to form complex quinoxaline structures. beilstein-journals.org

The table below summarizes various transition metal catalysts used in the synthesis of quinoxaline derivatives, which could be adapted for the synthesis of precursors to this compound.

| Catalyst | Reaction Type | Substrates | Key Features |

| Palladium (Pd) complexes | Cross-coupling (e.g., Suzuki, Heck) | Chloroquinoxalines, Boronic acids/esters, Alkenes | High efficiency and functional group tolerance. nih.gov |

| Copper (Cu) salts (e.g., CuI) | C-N coupling, C-S coupling | Chloroquinoxalines, Amines, Thiols | Cost-effective and useful for heteroatom bond formation. nih.govbeilstein-journals.org |

| Iron (Fe) catalysts | C-H activation, Cyclization | Anilines, Alkynes | Environmentally benign and economical. sci-hub.se |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to develop more environmentally friendly and sustainable processes. ijirt.org These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. ijirt.orgacademie-sciences.fr

Solvent-Free Reactions

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for volatile and often toxic organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a solid catalyst. scilit.comrsc.org

Mechanochemical methods, such as ball milling or homogenization, have been successfully employed for the synthesis of quinoxalines. rsc.org These techniques can lead to quantitative yields in very short reaction times without the need for solvents or catalysts. rsc.org For example, the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds can be achieved in minutes through homogenization. rsc.org Another approach involves using silica (B1680970) gel as a catalyst under solvent-free conditions, which also allows for simple work-up procedures. scilit.com L-Proline has also been identified as an efficient organocatalyst for quinoxaline synthesis under solvent-free conditions, offering short reaction times and high yields. sharif.edu

Catalyst-Free or Organocatalytic Methods

The development of catalyst-free and organocatalytic methods for quinoxaline synthesis represents another stride towards greener chemistry. These methods avoid the use of potentially toxic and expensive metal catalysts. ijrar.orgnih.govbenthamdirect.com

Several organocatalysts have been reported to efficiently promote the synthesis of quinoxalines. Camphorsulfonic acid has been used in ethanol at room temperature, providing high yields with a recyclable catalyst and a green solvent. ijrar.org Similarly, 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP) and 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) have been demonstrated as effective organocatalysts for the one-pot synthesis of quinoxalines in water. nih.govbenthamdirect.combenthamdirect.com Catalyst-free protocols have also been developed, particularly in conjunction with mechanochemistry, where simple mixing and homogenization of substrates can lead to the desired products in high purity. rsc.orgrsc.org

The following table highlights some organocatalytic and catalyst-free approaches for quinoxaline synthesis.

| Method | Catalyst/Conditions | Key Advantages |

| Homogenization | None (Mechanochemical) | Solvent-free, catalyst-free, rapid, near-zero E-factor. rsc.orgrsc.org |

| Organocatalysis | Camphorsulfonic acid | Metal-free, recyclable catalyst, ambient temperature. ijrar.org |

| Organocatalysis | BFPHP / BFPAT | Efficient in water, good to excellent yields. nih.govbenthamdirect.combenthamdirect.com |

| Solvent-Free | L-Proline | Simple work-up, high yields. sharif.edu |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbhu.ac.ine-journals.in This technique is particularly aligned with the principles of green chemistry due to its energy efficiency. bhu.ac.in

The synthesis of quinoxaline derivatives has been significantly optimized using microwave irradiation. nih.gov Many protocols combine microwave heating with solvent-free or water-based conditions to further enhance the green credentials of the synthesis. nih.govbhu.ac.intandfonline.com For example, the condensation of o-phenylenediamine with dicarbonyl compounds can be achieved in minutes with excellent yields under solvent-free microwave conditions. nih.gove-journals.intandfonline.com The use of a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), in conjunction with microwave assistance has also been demonstrated to facilitate purification and enable parallel synthesis. semanticscholar.org

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound are critical steps in any synthetic procedure to ensure high purity of the final product. For this compound and its analogues, several standard techniques are employed.

Crystallization: Recrystallization from a suitable solvent is a common method for purifying solid quinoxaline derivatives. researchgate.net The choice of solvent is crucial and is often determined empirically. Ethanol is frequently mentioned as a suitable solvent for recrystallizing quinoxaline products. ijrar.orgarkat-usa.org

Chromatography: Column chromatography is a widely used technique for the purification of quinoxaline derivatives, especially when dealing with complex reaction mixtures or for separating closely related products. nih.gov Silica gel is the most common stationary phase, and mixtures of petroleum ether and ethyl acetate (B1210297) are frequently used as the eluent system. mdpi.comprimescholars.com The progress of the purification is typically monitored by thin-layer chromatography (TLC). primescholars.comacgpubs.org

Extraction: Liquid-liquid extraction is often employed during the work-up procedure to separate the product from the reaction mixture. This typically involves extracting the product into an organic solvent like ethyl acetate or dichloromethane (B109758) from an aqueous solution. beilstein-journals.orgarkat-usa.orgacgpubs.org

Work-up Procedures: A typical work-up for quinoxaline synthesis involves quenching the reaction mixture with water, followed by extraction with an organic solvent. arkat-usa.orgacgpubs.org The organic layer is then dried over an anhydrous salt (e.g., calcium chloride), and the solvent is removed under reduced pressure to yield the crude product, which is then further purified. arkat-usa.org In some green chemistry protocols, the work-up is simplified, and the product may precipitate directly from the reaction mixture upon addition of water, allowing for simple filtration. ijrar.org

The choice of purification technique depends on the physical state of the product (solid or liquid), the nature of the impurities, and the scale of the reaction.

Chemical Reactivity and Transformation of 6 1 Chloroethyl Quinoxaline

Reactivity of the Quinoxaline (B1680401) Heterocyclic Core

The quinoxaline scaffold, being a π-deficient heteroaromatic system, exhibits distinct reactivity patterns. The presence of two nitrogen atoms in the pyrazine (B50134) ring withdraws electron density from the carbocyclic ring, influencing its reactions with both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) reactions on the quinoxaline ring are generally less facile than on benzene itself due to the electron-withdrawing nature of the pyrazine moiety. The pyrazine ring deactivates the attached benzene ring towards electrophilic attack. Theoretical calculations and experimental observations on substituted quinoxalines suggest that the positions of electrophilic attack are directed by the electronic properties of both the quinoxaline nucleus and any existing substituents.

For 6-(1-Chloroethyl)quinoxaline, the chloroethyl group at the C6 position is generally considered to be an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, the strong deactivating effect of the pyrazine ring is the dominant factor. Therefore, forcing conditions are typically required for electrophilic substitutions such as nitration, halogenation, and sulfonation. When such reactions do occur, the electrophile is expected to substitute at the C5 and C8 positions of the benzene ring, ortho and para to the existing C6 substituent, respectively, and meta to the deactivating influence of the pyrazine nitrogens.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-(1-chloroethyl)quinoxaline and 8-Nitro-6-(1-chloroethyl)quinoxaline |

| Bromination | Br₂/FeBr₃ | 5-Bromo-6-(1-chloroethyl)quinoxaline and 8-Bromo-6-(1-chloroethyl)quinoxaline |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Nucleophilic Attack on the Pyrazine Ring Nitrogen Atoms

The lone pair of electrons on the nitrogen atoms of the pyrazine ring allows for nucleophilic attack by alkylating or acylating agents, leading to the formation of quaternary quinoxalinium salts. This reactivity is a common feature of nitrogen-containing heterocyclic compounds. The quaternization of one of the nitrogen atoms further deactivates the entire ring system towards electrophilic attack but can activate the ring for subsequent nucleophilic aromatic substitution.

Oxidative and Reductive Transformations of the Quinoxaline Scaffold

The quinoxaline ring system can undergo both oxidative and reductive transformations. Oxidation of the nitrogen atoms in the pyrazine ring can be achieved using various oxidizing agents, such as peroxy acids, to yield quinoxaline N-oxides. The formation of N-oxides can significantly alter the reactivity of the quinoxaline core, often facilitating nucleophilic substitution reactions on the pyrazine ring. For instance, quinoxaline 1,4-dioxides have been a subject of interest due to their biological activities, and their synthesis involves the oxidation of the parent quinoxaline.

Reduction of the quinoxaline ring is also possible. Catalytic hydrogenation or reduction with dissolving metals can lead to the formation of 1,2,3,4-tetrahydroquinoxaline derivatives. The specific conditions of the reduction determine the extent of saturation of the pyrazine and benzene rings.

Reactions Involving the Chloroethyl Substituent at C6

The 1-chloroethyl group at the C6 position of the quinoxaline ring is a primary site for nucleophilic substitution reactions. The carbon atom attached to the chlorine is electrophilic and susceptible to attack by nucleophiles. The proximity of the quinoxaline ring system can influence the reaction mechanism, favoring pathways that involve stabilization of intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The chloroethyl group of this compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The benzylic-like nature of the carbon-chlorine bond, being adjacent to the aromatic quinoxaline ring, plays a crucial role in determining the favored pathway. quora.comucalgary.ca Primary benzylic halides tend to react via an SN2 pathway, while secondary and tertiary benzylic halides favor an SN1 mechanism due to the formation of a resonance-stabilized carbocation. ucalgary.cashaalaa.com In the case of this compound, the carbon bearing the chlorine is a secondary carbon, suggesting that both SN1 and SN2 pathways are possible.

The choice between SN1 and SN2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. masterorganicchemistry.comlibretexts.org Strong, unhindered nucleophiles and polar aprotic solvents will favor the SN2 mechanism, leading to an inversion of stereochemistry if the carbon is chiral. quora.comreddit.com Conversely, weak nucleophiles and polar protic solvents will favor the SN1 mechanism, proceeding through a planar carbocation intermediate, which would result in a racemic mixture of products if the starting material is enantiomerically pure. masterorganicchemistry.comquora.com

Factors Influencing the Reaction Pathway:

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Secondary, benzylic-like | Secondary, benzylic-like (less hindered) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, PhO⁻) |

| Solvent | Polar protic (e.g., ethanol (B145695), water) | Polar aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group (Cl⁻ is moderate) | Good leaving group |

The chlorine atom of the 1-chloroethyl group can be readily displaced by oxygen-containing nucleophiles such as alcohols and phenols to form the corresponding ethers.

With alcohols as nucleophiles, the reaction can proceed via either an SN1 or SN2 pathway. In a neutral or acidic alcohol solution (a weak nucleophile), the reaction is more likely to follow an SN1 route. Protonation of the chlorine atom is unlikely; however, the polar protic nature of the alcohol can solvate and stabilize the carbocation intermediate. The rate of reaction would be primarily dependent on the concentration of the this compound.

Reaction with alkoxides (the conjugate bases of alcohols), which are much stronger nucleophiles, would strongly favor the SN2 pathway. The reaction rate would be dependent on the concentrations of both the substrate and the alkoxide.

Similarly, phenols are weak nucleophiles and would react slowly, likely through an SN1-like mechanism. In contrast, phenoxides (generated by treating phenols with a base) are strong nucleophiles and would favor an SN2 reaction. The nucleophilicity of the phenoxide can be further tuned by substituents on the phenyl ring; electron-donating groups will increase nucleophilicity, while electron-withdrawing groups will decrease it.

Illustrative Research Findings (Hypothetical Data):

The following table presents hypothetical kinetic data for the reaction of this compound with various oxygen nucleophiles to illustrate the expected trends in reactivity.

| Nucleophile | Solvent | Relative Rate Constant (k_rel) | Predominant Pathway | Product |

| Ethanol (C₂H₅OH) | Ethanol | 1 | SN1 | 6-(1-Ethoxyethyl)quinoxaline |

| Sodium Ethoxide (NaOC₂H₅) | Ethanol | 150 | SN2 | 6-(1-Ethoxyethyl)quinoxaline |

| Phenol (C₆H₅OH) | Acetone | 0.5 | SN1 | 6-(1-Phenoxyethyl)quinoxaline |

| Sodium Phenoxide (NaOC₆H₅) | DMF | 120 | SN2 | 6-(1-Phenoxyethyl)quinoxaline |

| Sodium p-Methoxyphenoxide | DMF | 180 | SN2 | 6-(1-(4-Methoxyphenoxy)ethyl)quinoxaline |

| Sodium p-Nitrophenoxide | DMF | 45 | SN2 | 6-(1-(4-Nitrophenoxy)ethyl)quinoxaline |

This hypothetical data illustrates that stronger nucleophiles (alkoxides and phenoxides) lead to significantly faster reaction rates, indicative of an SN2 mechanism. The influence of substituents on the phenoxide nucleophile also follows expected trends for SN2 reactions.

Elimination Reactions to Form Alkenyl Quinoxalines

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to form 6-vinylquinoxaline (B8755925). This reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the quinoxaline ring, and the chloride ion is simultaneously eliminated. The formation of the conjugated vinylquinoxaline is thermodynamically favored.

Radical Reactions of the Chloroethyl Group

The carbon-chlorine bond in the chloroethyl group can undergo homolytic cleavage to generate a benzylic-like radical. This can be initiated by radical initiators or photochemically. The resulting 1-(quinoxalin-6-yl)ethyl radical is stabilized by resonance with the quinoxaline ring system. This radical intermediate can then participate in various radical-mediated transformations, such as atom transfer radical polymerization or coupling reactions.

Rearrangement Reactions Involving the Chloroethyl Moiety

While less common for simple benzylic-type halides, rearrangement reactions could potentially occur under specific conditions that favor the formation of a carbocation intermediate. For instance, in the presence of a Lewis acid, a 1,2-hydride shift could theoretically occur if it leads to a more stable carbocation, although the initial benzylic-like carbocation is already relatively stable.

Chemoselective Transformations of Dual Functional Groups

Selective Reactivity of the Chloroethyl Group vs. Quinoxaline Ring

The this compound molecule presents two primary centers for chemical attack: the electrophilic carbon of the chloroethyl group and the electron-deficient quinoxaline ring. The selective transformation of one site in the presence of the other is a key challenge and opportunity in the synthesis of more complex derivatives.

The chloroethyl group is susceptible to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The benzylic-like position of the chlorine atom, adjacent to the quinoxaline ring, can stabilize a potential carbocation intermediate, favoring an S(_N)1 pathway under certain conditions. Conversely, strong, unhindered nucleophiles will favor an S(_N)2 displacement.

On the other hand, the quinoxaline ring is an electron-deficient aromatic system due to the presence of the two nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (S(_N)Ar), particularly at positions activated by electron-withdrawing groups or through the formation of quinoxalinium salts. While the chloroethyl group itself is not a strong activating or deactivating group for S(_N)Ar on the benzene portion of the quinoxaline, the inherent electrophilicity of the pyrazine ring can still allow for nucleophilic attack under forcing conditions or with specific catalysts.

The chemoselectivity of a reaction hinges on the relative reactivity of these two sites under a given set of conditions.

| Reaction Type | Reactive Site | Typical Reagents/Conditions | Product Type |

| Nucleophilic Substitution (S(_N)1/S(_N)2) | Chloroethyl group | Amines, alkoxides, thiolates, cyanides | 6-(1-Substituted-ethyl)quinoxaline |

| Nucleophilic Aromatic Substitution (S(_N)Ar) | Quinoxaline ring | Strong nucleophiles, high temperatures, metal catalysis | Substituted quinoxaline |

For instance, a soft nucleophile under mild, neutral, or slightly basic conditions would likely favor substitution at the more classically electrophilic chloroethyl side chain. In contrast, a very strong nucleophile, potentially in the presence of a base and at elevated temperatures, might lead to substitution on the quinoxaline ring, especially if other activating groups are present. The precise outcome is a delicate balance of factors including the nucleophile's hardness/softness, basicity, steric bulk, and the reaction temperature and solvent.

Orthogonal Protection/Deprotection Strategies in Synthetic Pathways

In the multi-step synthesis of complex molecules containing the this compound scaffold, it is often necessary to temporarily mask one reactive functional group while another is being manipulated. This is achieved through the use of protecting groups. An ideal synthetic strategy employs an orthogonal protection scheme, wherein each protecting group can be removed under specific conditions without affecting the others. jocpr.com This allows for the selective deprotection and subsequent reaction of different functional groups in a controlled, stepwise manner. jocpr.comresearchgate.net

For a molecule like this compound, which might be further functionalized with other reactive groups (e.g., hydroxyl, amino, or carboxyl groups), a carefully planned orthogonal protection strategy is paramount.

Consider a hypothetical synthetic target that requires modification of the quinoxaline ring while the chloroethyl group is preserved for a later reaction. In this scenario, the chloroethyl group itself does not require protection, as its reactivity towards many electrophilic aromatic substitution reagents is low. However, if other functional groups were present on the quinoxaline ring, they would require protection.

Conversely, if the synthetic route calls for transformations on other parts of the molecule that are sensitive to the reactivity of the chloroethyl group, this group would need to be introduced at a later stage or formed from a protected precursor. For example, a 6-(1-hydroxyethyl)quinoxaline precursor could be used, with the hydroxyl group being protected as a silyl ether (e.g., TBDMS) or a benzyl ether. These protecting groups are stable under a variety of reaction conditions but can be removed selectively.

| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Orthogonality |

| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF) or acid | Stable to many oxidizing and reducing agents, and basic conditions. |

| Benzyl (Bn) | Hydroxyl, Amine | BnBr, base | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions, and many oxidizing/reducing agents. |

| tert-Butoxycarbonyl (Boc) | Amine | Boc₂O, base | Strong acid (e.g., TFA) | Stable to catalytic hydrogenation and basic conditions. |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Fmoc-Cl, base | Base (e.g., piperidine) | Stable to acidic conditions and catalytic hydrogenation. |

Advanced Functionalization and Derivatization of 6 1 Chloroethyl Quinoxaline

Design Principles for New Quinoxaline (B1680401) Derivatives Based on the 6-(1-Chloroethyl) Core

The design of novel quinoxaline derivatives originating from the 6-(1-chloroethyl) core is guided by several key principles aimed at optimizing their therapeutic potential or material characteristics. The chloroethyl group serves as a crucial electrophilic site, enabling the introduction of a wide variety of functional groups through nucleophilic substitution reactions.

One primary design strategy involves the introduction of pharmacophoric moieties known to interact with specific biological targets. By reacting 6-(1-chloroethyl)quinoxaline with nucleophiles such as amines, thiols, or alcohols that are part of a known bioactive molecule, researchers can create hybrid structures with the potential for synergistic or enhanced biological activity. For instance, the incorporation of moieties with known anticancer, antimicrobial, or antiviral properties is a common approach.

Another key principle is modulating physicochemical properties to improve drug-likeness. The introduction of polar groups can enhance aqueous solubility, while the addition of lipophilic fragments can improve membrane permeability. The 1-chloroethyl group allows for the precise tuning of these properties by selecting appropriate nucleophiles.

Structure-activity relationship (SAR) studies form the foundation for rational design. By systematically varying the substituent introduced at the ethyl group, researchers can probe the structural requirements for optimal activity. For example, a series of derivatives with different alkyl or aryl amines can be synthesized to determine the ideal size, shape, and electronic properties of the substituent for a particular biological target.

Finally, the design of new derivatives also considers the potential for the 1-chloroethyl group to act as a latent vinyl group . Under basic conditions, elimination of HCl can generate a 6-vinylquinoxaline (B8755925) intermediate, which can then participate in a variety of pericyclic reactions or serve as a monomer for polymerization, opening up further avenues for derivatization.

Construction of Fused and Spirocyclic Systems from this compound Precursors

The reactivity of the this compound core provides a fertile ground for the construction of more complex, multi-cyclic systems. These fused and spirocyclic structures are of significant interest as they often exhibit unique three-dimensional geometries that can lead to novel biological activities and improved target selectivity.

Fused heterocyclic systems can be synthesized through intramolecular cyclization reactions. For example, if the nucleophile used to displace the chloride ion also contains a reactive functional group, a subsequent cyclization step can lead to the formation of a new ring fused to the quinoxaline core. The specific nature of the fused ring would depend on the choice of the bifunctional nucleophile.

The generation of a 6-vinylquinoxaline intermediate, via dehydrochlorination of this compound, is a powerful strategy for constructing fused systems through cycloaddition reactions. This dienophile can react with various dienes in Diels-Alder reactions to afford new six-membered rings fused to the quinoxaline backbone.

Spirocyclic systems , characterized by two rings sharing a single common atom, can also be envisioned starting from this compound. One potential approach involves a multi-step sequence where the ethyl side chain is first functionalized with a group capable of participating in a spirocyclization reaction. For instance, the introduction of a malonate or a similar active methylene (B1212753) compound could be followed by an intramolecular cyclization to form a spirocyclic derivative at the benzylic position of the ethyl group, after suitable further modifications.

The following table provides hypothetical examples of fused and spirocyclic systems that could be targeted from this compound, illustrating the potential synthetic pathways.

| Target System | Precursor/Intermediate | Key Reaction Type |

| Pyrrolo[1,2-a]quinoxaline derivative | 6-(1-(Azido)ethyl)quinoxaline | Intramolecular Cyclization |

| Furo[2,3-g]quinoxaline derivative | 6-(1-(Hydroxy)ethyl)quinoxaline derivative | Intramolecular Cyclization |

| Cyclohexeno[g]quinoxaline derivative | 6-Vinylquinoxaline | Diels-Alder Reaction |

| Spiro[cyclopentane-1,6'-quinoxaline] derivative | Functionalized 6-(1-ethyl)quinoxaline | Intramolecular Spirocyclization |

Development of Hybrid Molecules Incorporating this compound

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This compound is an excellent scaffold for the development of such hybrid molecules due to the ease with which various bioactive moieties can be tethered to the quinoxaline core via the reactive chloroethyl group.

A common approach is the conjugation with known therapeutic agents . For example, linking this compound to an anticancer drug can result in a hybrid molecule with a dual mechanism of action or improved tumor-targeting properties. The linker connecting the two moieties can be designed to be stable or cleavable under specific physiological conditions.

Hybridization with natural products is another promising avenue. Many natural products possess potent biological activities but may have limitations such as poor bioavailability or toxicity. Covalently linking them to the quinoxaline scaffold can help to overcome these drawbacks and lead to the discovery of novel therapeutic agents.

The development of dual-target inhibitors is a key focus in modern medicinal chemistry. By incorporating a second pharmacophore that inhibits a different biological target, hybrid molecules based on this compound can be designed to address complex diseases such as cancer or infectious diseases, where multiple pathways are involved.

The table below presents some conceptual examples of hybrid molecules that could be synthesized from this compound.

| Hybrid Molecule Class | Bioactive Moiety to be Incorporated | Potential Therapeutic Application |

| Quinoxaline-Chalcone Hybrids | Chalcone | Anticancer, Anti-inflammatory |

| Quinoxaline-Sulfonamide Hybrids | Sulfonamide | Antibacterial, Carbonic Anhydrase Inhibition |

| Quinoxaline-Coumarin Hybrids | Coumarin | Anticoagulant, Anticancer |

| Quinoxaline-Podophyllotoxin Hybrids | Podophyllotoxin | Anticancer (Tubulin Polymerization Inhibitor) |

Polymerization and Macromolecular Architectures Featuring Quinoxaline Units Derived from this compound

The integration of quinoxaline units into macromolecular architectures can lead to materials with interesting photophysical, electronic, and thermal properties. This compound can serve as a precursor to monomers suitable for polymerization.

As previously mentioned, the elimination of HCl from this compound can generate 6-vinylquinoxaline . This vinyl monomer can undergo free radical or cationic polymerization to produce polyvinylquinoxaline. The properties of the resulting polymer can be tuned by copolymerizing 6-vinylquinoxaline with other vinyl monomers.

Furthermore, the chloroethyl group itself can be utilized in polycondensation reactions . For example, reaction with a diamine or a diol could lead to the formation of polyamines or polyethers containing quinoxaline units in the polymer backbone. The resulting polymers could have applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as high-performance materials.

The synthesis of dendrimers and other complex macromolecular architectures is another exciting possibility. The reactive chloroethyl group can be used as a branching point for the construction of dendritic structures with a quinoxaline core. These highly branched macromolecules could find applications in drug delivery, catalysis, and materials science.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The 1-chloroethyl group in this compound contains a stereocenter, meaning that it can exist as a pair of enantiomers. Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the development of methods for the stereoselective synthesis of enantiopure derivatives is of paramount importance.

One approach to obtaining enantiopure derivatives is through chiral resolution of the racemic this compound or a suitable precursor. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

A more elegant and efficient approach is asymmetric synthesis . This could involve the use of a chiral catalyst to control the stereochemical outcome of the reaction that introduces the 1-chloroethyl group onto the quinoxaline ring. Alternatively, an enantioselective reduction of a corresponding acetylquinoxaline precursor using a chiral reducing agent could yield an enantiomerically enriched 6-(1-hydroxyethyl)quinoxaline, which could then be converted to the desired chloro derivative with retention or inversion of configuration.

Nucleophilic substitution reactions on racemic this compound with a chiral nucleophile can lead to the formation of diastereomers that may be separable by chromatography. Alternatively, kinetic resolution, where one enantiomer of the racemic starting material reacts faster with a chiral reagent, can be employed to obtain enantioenriched starting material and product.

The development of robust and scalable methods for the stereoselective synthesis of this compound derivatives will be crucial for unlocking their full potential as chiral building blocks in the synthesis of biologically active molecules and advanced materials.

Theoretical and Computational Insights into this compound Remain Elusive

Quinoxaline and its derivatives are a well-studied class of heterocyclic compounds, frequently analyzed using computational methods to predict their chemical behavior, reactivity, and potential applications, particularly in materials science and medicinal chemistry. Methodologies such as Density Functional Theory (DFT) are routinely used to perform geometry optimization, analyze electronic structures, and predict spectroscopic properties for these types of molecules. uctm.eduuctm.eduscispace.com However, the application of these powerful computational tools to this compound has not been documented in the accessible scientific literature.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the specific sections and subsections requested, which include:

Quantum Chemical Calculations: No published data was found regarding DFT-based geometry optimization, electronic structure analysis, Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energies, energy gap calculations, Fukui functions, local reactivity descriptors, or predicted spectroscopic properties like NMR chemical shifts and vibrational frequencies for this compound.

Molecular Dynamics Simulations: Similarly, there is no available research on molecular dynamics simulations performed on this specific compound, which would be necessary to detail its conformational analysis or the rotational barriers associated with its chloroethyl group.

While general principles of computational chemistry and findings from studies on related molecules—such as other chloro-substituted quinoxalines or molecules with ethyl side chains—could offer hypothetical insights, any such discussion would be speculative and not based on direct research into this compound. uctm.edunih.govdergipark.org.tr Adhering to strict scientific accuracy, this article cannot be generated without specific, published data for the target compound.

Further computational research would be required to generate the specific data points and analyses needed to populate the requested theoretical and computational study of this compound.

Theoretical and Computational Studies on 6 1 Chloroethyl Quinoxaline

Molecular Dynamics Simulations

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the three-dimensional shape (conformation) and chemical reactivity of a molecule. For 6-(1-chloroethyl)quinoxaline, the polarity of the solvent is expected to play a crucial role in determining the orientation of the chloroethyl group relative to the quinoxaline (B1680401) ring system.

Computational studies on similar heterocyclic compounds have demonstrated that polar solvents can stabilize conformations with larger dipole moments. In the case of this compound, this would likely favor a conformation where the chlorine atom is oriented away from the electron-rich quinoxaline core. Molecular dynamics simulations, a computational method that simulates the movement of atoms and molecules over time, could provide a detailed picture of the conformational landscape of this compound in various solvents.

The reactivity of this compound is also intrinsically linked to the solvent. For instance, in nucleophilic substitution reactions at the chloroethyl group, a polar protic solvent could stabilize both the departing chloride ion and the incoming nucleophile, thereby accelerating the reaction rate. Conversely, a nonpolar solvent might favor different reaction pathways. Theoretical calculations can be employed to model the transition states of such reactions in different solvent environments, providing quantitative predictions of reaction rates and mechanisms.

Table 1: Hypothetical Influence of Solvent Polarity on the Conformational and Reactive Properties of this compound

| Property | Solvent Polarity | Predicted Effect |

| Molecular Conformation | ||

| Low (e.g., Hexane) | Favors more compact conformations with smaller dipole moments. | |

| High (e.g., Water) | Stabilizes extended conformations with larger dipole moments. | |

| Reactivity (Nucleophilic Substitution) | ||

| Aprotic (e.g., DMSO) | May favor SN2-type reactions. | |

| Protic (e.g., Ethanol) | Can facilitate SN1-type reactions by stabilizing the carbocation intermediate. |

Note: This table is illustrative and based on general principles of solvent effects on similar organic molecules, as specific data for this compound is not available.

Quantitative Structure-Property Relationship (QSPR) Modeling for Quinoxaline Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For quinoxaline derivatives, QSPR models can be developed to predict properties such as solubility, boiling point, and chromatographic retention times.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the structural features of the molecules. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO-LUMO energies and partial atomic charges.

Once the descriptors are calculated for a series of quinoxaline derivatives with known experimental properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the predictive model.

While no specific QSPR models for this compound were found, studies on other halogenated aromatic compounds have successfully used descriptors like molecular volume, surface area, and electrostatic potentials to predict their physicochemical properties. nih.gov Such models are valuable in environmental science and drug discovery for estimating the properties of new or untested compounds.

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSPR Modeling of this compound

| Descriptor Type | Descriptor Name | Description |

| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |

| Kier & Hall Shape Indices | Describe the shape of the molecule. | |

| Geometrical | Molecular Volume | The volume occupied by the molecule. |

| Surface Area | The total surface area of the molecule. | |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

Computational Design of Novel this compound-Derived Compounds

The this compound scaffold serves as a valuable starting point for the computational design of new molecules with desired properties, particularly in the context of drug discovery. By modifying the structure of the parent compound in silico, it is possible to explore a vast chemical space and identify promising candidates for synthesis and experimental testing.

One common approach is structure-based drug design , where the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. In this case, computational docking simulations can be used to predict how well a designed molecule binds to the target's active site. For instance, if this compound were to be used as a precursor for designing enzyme inhibitors, the chloroethyl group could be replaced with various functional groups to enhance binding affinity and selectivity.

Another strategy is ligand-based drug design , which is employed when the structure of the biological target is unknown. This approach relies on the knowledge of other molecules that are active. By identifying the common structural features (pharmacophore) of these active compounds, new molecules can be designed that incorporate this pharmacophore onto the this compound scaffold.

Fragment-based drug design is a powerful computational technique where small molecular fragments are docked into the active site of a target, and then computationally linked together to create a larger, more potent molecule. The this compound core could serve as a central scaffold onto which different fragments are attached.

Table 3: Potential Modifications to the this compound Scaffold for Computational Drug Design

| Modification Site | Example of Modification | Potential Impact on Properties |

| 1-Chloroethyl group | Replacement with an amine or amide | Introduce hydrogen bonding capabilities to interact with a biological target. |

| Replacement with a bulky hydrophobic group | Enhance binding to a hydrophobic pocket in a protein. | |

| Quinoxaline ring | Addition of substituents (e.g., hydroxyl, methoxy) | Modulate electronic properties and solubility. |

| Fusion with other ring systems | Create a more rigid and conformationally constrained molecule. |

The design of these new compounds would be guided by computational predictions of their properties, such as binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. This in silico screening process significantly reduces the time and cost associated with the discovery of new functional molecules.

Applications of 6 1 Chloroethyl Quinoxaline and Its Derivatives in Chemical Research

Role in Medicinal Chemistry Research (as a Scaffold for Novel Compound Libraries)

The quinoxaline (B1680401) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Its planar, aromatic nature allows for diverse substitutions, enabling the creation of large libraries of compounds for high-throughput screening and drug discovery programs. The nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, contributing to interactions with biological targets.

Exploration of Structure-Activity Relationships (SAR) for Biological Targets (Mechanism of Action Studies)

The synthesis and biological evaluation of various quinoxaline derivatives have been instrumental in elucidating structure-activity relationships (SAR) for a range of biological targets. By systematically modifying the substituents on the quinoxaline core, researchers can identify the key structural features required for potent and selective activity. These studies are crucial for understanding the mechanism of action of these compounds and for optimizing their therapeutic potential. For instance, SAR studies on quinoxaline-based compounds have been vital in the development of potent inhibitors for various enzymes and receptors.

Design of New Compounds as Potential Inhibitors of Specific Enzymes (e.g., Kinases)

Quinoxaline derivatives have emerged as a significant class of enzyme inhibitors, particularly targeting kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The quinoxaline scaffold has been successfully employed to design ATP-competitive inhibitors that bind to the active site of kinases.

Table 1: Examples of Quinoxaline Derivatives as Kinase Inhibitors

| Kinase Target | Example Quinoxaline Derivative Class | Therapeutic Area |

|---|---|---|

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Substituted quinoxaline-ureas | Oncology |

| Pim-1/2 Kinases | Quinoxaline-2-carboxylic acids | Oncology |

This table provides examples of kinase targets for which quinoxaline-based inhibitors have been developed. The specific derivatives mentioned are representative of broader classes of compounds.

Development of Molecular Probes and Imaging Agents

The unique photophysical properties of certain quinoxaline derivatives make them valuable tools in the development of molecular probes and imaging agents. These compounds can be designed to exhibit changes in their fluorescence upon binding to specific analytes or in response to changes in their microenvironment. This "turn-on" or "turn-off" fluorescence signaling allows for the sensitive and selective detection of ions, small molecules, and biomacromolecules. For example, quinoxaline-based chemosensors have been developed for the detection of metal ions like Fe³⁺ and Cu²⁺.

Applications in Materials Science

The electron-deficient nature of the pyrazine ring in the quinoxaline core, combined with the potential for extensive π-conjugation, makes quinoxaline derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics.

Organic Semiconductors and Optoelectronic Materials

Quinoxaline-containing polymers and small molecules have been investigated as n-type or ambipolar organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-withdrawing character of the quinoxaline unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, facilitating electron injection and transport. The performance of these materials can be tuned by modifying the molecular structure to control packing and morphology in the solid state.

Fluorescent and Luminescent Materials

Many quinoxaline derivatives exhibit strong fluorescence, with emission colors that can be tuned across the visible spectrum by altering the substitution pattern on the aromatic rings. This property has led to their use as emitters in OLEDs and as fluorescent dyes. The introduction of different functional groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its photoluminescent properties. Research in this area focuses on achieving high quantum yields, color purity, and thermal stability for practical applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-(1-Chloroethyl)quinoxaline |

| Quinoxaline |

| Spiroindeno[1,2-b]quinoxaline |

| Quinoxaline-2-carboxylic acid |

Components for Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives have emerged as promising components in the field of dye-sensitized solar cells (DSSCs), a type of photovoltaic cell that mimics photosynthesis to convert light into electrical energy. nih.gov In the typical architecture of a DSSC, a sensitizer (B1316253) dye absorbs sunlight and injects electrons into a semiconductor, usually titanium dioxide (TiO2). The quinoxaline moiety, being strongly electron-accepting due to its two symmetric unsaturated nitrogen atoms, is an attractive component for designing these organic sensitizer dyes. nih.govresearchgate.net

Researchers have synthesized novel quinoxaline-based organic sensitizers, often in a donor-π-acceptor (D-π-A) configuration, to optimize their performance in DSSCs. nih.gov In these designs, a triphenylamine (B166846) or phenothiazine (B1677639) group often serves as the electron donor, while the quinoxaline unit functions as the electron acceptor. nih.govorientjchem.org The linkage between these components can significantly affect the photovoltaic properties. For instance, studies have shown that different conjugation pathways between the donor and the quinoxaline acceptor unit lead to varied power conversion efficiencies (PCE). nih.gov Dyes incorporating phenothiazine moieties have demonstrated greater conversion efficiencies than those with triphenylamine, achieving a PCE of up to 4.36%. orientjchem.org

The molecular engineering of these dyes is crucial for enhancing DSSC performance. By incorporating the quinoxaline unit, it is possible to negatively shift the lowest unoccupied molecular orbital (LUMO) levels of the dye. acs.org This shift increases the driving force for electron injection from the excited dye into the TiO2 semiconductor's conduction band, a critical step for efficient current generation. nih.govacs.org Furthermore, modifications such as inserting a thiophene (B33073) bridge between the donor and the quinoxaline ring can improve efficiency by slowing down charge recombination and extending the electron lifetime. nih.gov One series of quinoxaline-based dyes achieved a PCE of 8.27% in a liquid electrolyte DSSC and a stable efficiency of 7.14% in a quasi-solid-state cell, highlighting their potential for commercially viable applications. acs.org

Table 1: Performance of Selected Quinoxaline-Based Dyes in DSSCs

| Dye Name | Electron Donor | Electron Acceptor | Power Conversion Efficiency (η) | Reference |

|---|---|---|---|---|

| RC-21 | Triphenylamine | Quinoxaline | 3.30% | nih.gov |

| RC-22 | Triphenylamine | Quinoxaline/Cyanoacrylic acid | 5.56% | nih.gov |

| DSSC 66 | Phenothiazine | Quinoxaline | 4.36% | orientjchem.org |

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The integration of quinoxaline units into COF backbones has led to the development of new functional materials with unique properties. nih.govresearchgate.netchemistryviews.org

The first quinoxaline-based COF was synthesized through a protocol that yields highly ordered two-dimensional nanoporous frameworks. nih.govresearchgate.net This synthesis involves an irreversible cycloaromatization reaction, which contributes to the high chemical stability of the resulting COFs, allowing them to withstand strong acidic and basic conditions. acs.org A key advantage of these quinoxaline frameworks is their capacity for postsynthetic modification. This allows for the introduction of different chemical functionalities within the nanopores, and even layer-to-layer cross-linking, which can dramatically enhance the material's performance. nih.govresearchgate.netchemistryviews.org

The well-defined porosity and tunable nature of quinoxaline-based COFs make them highly suitable for applications in separation technologies. Membranes fabricated from these 2D-COFs have demonstrated highly selective separation capabilities, with performance being significantly enhanced after postsynthetic cross-linking. nih.govresearchgate.net Researchers have also developed one-pot strategies to create stable binary COFs featuring both quinoxaline and imine or amine linkages, which have shown effectiveness in CO2/N2 separation, even under humid conditions, without performance degradation over multiple cycles. acs.org

Catalytic Applications and Ligand Design

The unique electronic properties and rigid structure of the quinoxaline ring system make it an excellent scaffold for the design of ligands used in catalysis. Its derivatives are employed in both metal-based catalysis and, more recently, in organocatalytic systems.

Development of Quinoxaline-Based Ligands for Metal Catalysis

Quinoxaline derivatives are widely used to create polydentate ligands capable of coordinating with various transition metals to form stable complexes. These metal complexes often exhibit significant catalytic and biological activities. sigmaaldrich.com The nitrogen atoms in the pyrazine ring of quinoxaline can act as donor sites, and additional coordinating groups can be attached to the quinoxaline backbone to create ligands with specific geometries and electronic properties.

For instance, unsymmetric Schiff base ligands derived from quinoxaline have been synthesized and complexed with metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These ligands can act as tetradentate or tridentate donors, forming non-electrolytic complexes with the metal ions. researchgate.net Similarly, mixed ligand complexes have been prepared using N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline (B135089) with various transition metals, resulting in complexes with assigned octahedral or distorted octahedral geometries. researchgate.net The electrochemical behavior of these complexes has been studied using cyclic voltammetry, providing insights into their redox properties, which are crucial for catalytic applications. researchgate.net The ability to alter the redox properties of a catalytic site by coordinating it with a quinoxaline-based ligand highlights the versatility of these systems in designing new catalysts.

Organocatalytic Systems Featuring Quinoxaline Moieties

While often serving as a target for synthesis using various catalysts, the quinoxaline moiety itself can be a key component in organocatalytic systems. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable alternative to metal-based catalysis.

A significant area where quinoxaline derivatives feature is in reactions catalyzed by N-heterocyclic carbenes (NHCs). NHCs are a class of organocatalysts that can reverse the polarity of functional groups, a concept known as umpolung. nih.gov In one notable study, the NHC-catalyzed umpolung of the imine moiety within quinoxalin-2-one was demonstrated. nih.gov The NHC catalyst attacks the electrophilic imine of the quinoxalin-2-one, generating a key aza-Breslow intermediate. This nucleophilic intermediate can then react with an electrophile, such as isatin, to form functionalized oxindole (B195798) products. nih.gov This cross-coupling reaction showcases a system where the quinoxaline derivative is not the catalyst but a central substrate whose reactivity is unlocked by the organocatalyst. Such strategies expand the synthetic utility of quinoxalines, enabling the construction of complex molecules with potential applications in medicinal chemistry. nih.gov

Corrosion Inhibition Studies and Surface Chemistry

Quinoxaline and its derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for mild steel in aggressive acidic environments like hydrochloric acid (HCl). researchgate.netmdpi.comacs.org Corrosion is an electrochemical process that causes significant economic and safety issues, and organic inhibitors are a practical method to mitigate it. acs.org The effectiveness of quinoxaline derivatives stems from their molecular structure, which is rich in heteroatoms (nitrogen), aromatic rings, and often other functional groups containing oxygen or sulfur. acs.orgbuchler-gmbh.com

These molecules function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. researchgate.net The adsorption process can involve both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the sharing of electrons between the inhibitor molecules and the metal's d-orbitals, forming a coordinate-type bond. mdpi.com The presence of the two nitrogen atoms and the planar aromatic structure of the quinoxaline core allows for effective coverage of the metallic surface.

Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that quinoxaline derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The inhibition efficiency generally increases with the concentration of the inhibitor. researchgate.netacs.org For example, certain quinoxaline-based inhibitors have demonstrated efficiencies reaching over 95% at optimal concentrations. mdpi.com The adsorption behavior often follows the Langmuir adsorption isotherm, which is characteristic of monolayer adsorption on the metal surface. acs.orgbuchler-gmbh.com Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have further elucidated the inhibition mechanism, correlating the molecular structure of the inhibitors with their performance and confirming their strong adsorption onto the metal surface. mdpi.com

Table 2: Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in 1.0 M HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (IE%) | Technique | Reference |

|---|---|---|---|---|

| MeSQX | 10⁻³ M | 92% | Weight Loss, PP | mdpi.com |

| BrSQX | 10⁻³ M | 89% | Weight Loss, PP | mdpi.com |

| QN-CH3 | 10⁻³ M | 89.07% | Electrochemical | |

| QN-Cl | 10⁻³ M | 87.64% | Electrochemical | |

| Q3 | 0.001 M | 96.9% | Gravimetry, EIS |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Highly Substituted Chloroethylquinoxalines

Future synthetic research will likely focus on developing more efficient and versatile methods for producing highly substituted chloroethylquinoxalines. While traditional methods for quinoxaline (B1680401) synthesis often involve the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines, these approaches can be limited by harsh conditions and the availability of starting materials. ijirt.org Recent advancements have explored transition-metal-free synthesis and the use of organocatalysts to create quinoxaline derivatives. nih.gov For instance, methods utilizing α-halo-ketones and o-phenylenediamine (B120857) in water without a catalyst have been developed. nih.gov

The exploration of novel catalytic systems and reaction conditions is anticipated. This includes the use of gold-catalyzed intramolecular hydroamination to produce functionalized quinoxalines under mild conditions, allowing for the incorporation of a variety of functional groups. nih.gov The development of one-pot strategies and multi-component reactions will also be crucial in streamlining the synthesis of complex chloroethylquinoxaline analogs. nih.govderpharmachemica.com These advanced synthetic methodologies will enable the creation of a broader range of derivatives with tailored electronic and steric properties for various applications.

Integration of 6-(1-Chloroethyl)quinoxaline into Advanced Functional Materials

Quinoxaline derivatives are recognized for their potential in materials science, particularly in the development of organic electronics. researchgate.netbohrium.com The electron-deficient nature of the quinoxaline ring makes it a valuable component in organic semiconductors, dyes, and polymers. ijirt.orgresearchgate.net Future research is expected to focus on incorporating this compound and its derivatives into advanced functional materials.

The versatility of the quinoxaline scaffold allows for its integration into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). bohrium.comqmul.ac.uk For example, quinoxaline-based polymers have shown promise in roll-to-roll compatible polymer solar cells. rsc.org The chloroethyl group in this compound offers a reactive handle for polymerization and functionalization, enabling the synthesis of novel polymers with tailored optoelectronic properties. rsc.org Research will likely explore the synthesis of donor-acceptor copolymers where the quinoxaline moiety acts as the acceptor unit, a strategy that has been successful in creating materials with high charge carrier mobility. frontiersin.org The development of such materials could lead to more efficient and flexible electronic devices. nih.gov

Chemoinformatics and High-Throughput Screening in Derivatization Studies

To accelerate the discovery of new quinoxaline derivatives with desired properties, chemoinformatics and high-throughput screening (HTS) will play an increasingly important role. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the drug discovery and material science research process. nih.gov

A high-throughput screening method using microdroplet reactions combined with mass spectrometry has been developed to optimize the synthesis conditions for quinoxaline derivatives. nih.govresearchgate.net This technique allows for the rapid screening of various reaction parameters to achieve higher yields in shorter times without the need for catalysts. nih.govnih.gov In the context of derivatization studies of this compound, HTS can be employed to screen for novel catalysts, reaction conditions, and starting materials to generate diverse libraries of derivatives. Chemoinformatic tools, such as 3D-QSAR modeling and molecular docking, can then be used to predict the biological activity or material properties of these derivatives, guiding the synthesis of the most promising candidates. researchgate.net

Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Research Applications

The future of research on this compound will heavily rely on interdisciplinary collaborations that bridge synthetic chemistry, computational chemistry, and various application-focused research fields. nih.gov This integrated approach is essential for the rational design and development of novel quinoxaline derivatives with specific functionalities.

Computational studies, including molecular docking and dynamics simulations, can provide valuable insights into the interactions of quinoxaline derivatives with biological targets or their performance in electronic devices. researchgate.netnih.gov This information can guide synthetic chemists in designing and creating new molecules with enhanced properties. For instance, computational analysis has been used to investigate the potential of quinoxaline derivatives as inhibitors for various enzymes. researchgate.net The synthesized compounds can then be evaluated in relevant biological assays or material characterization studies, with the results feeding back into the computational models for further refinement. This iterative cycle of design, synthesis, and testing is a powerful strategy for accelerating the development of new technologies based on quinoxaline chemistry.

Sustainable and Eco-Friendly Synthetic Strategies for Chloroethylquinoxaline Production

In line with the growing emphasis on green chemistry, a significant future trend in the production of chloroethylquinoxalines will be the development of sustainable and eco-friendly synthetic methods. ekb.eg Traditional synthetic routes often rely on hazardous solvents, toxic reagents, and energy-intensive processes. ijirt.org The integration of green chemistry principles aims to minimize the environmental impact of chemical synthesis by focusing on aspects such as waste reduction, the use of renewable resources, and energy efficiency. ijirt.orgfrontiersin.org

Recent research has highlighted several green approaches for quinoxaline synthesis, including the use of green solvents like water and ionic liquids, as well as energy-efficient techniques such as microwave and ultrasonic irradiation. ijirt.orgnih.gov The use of recyclable catalysts, such as solid acids and nanocatalysts, is also a key area of development. nih.govias.ac.in For example, methodologies have been developed for the synthesis of quinoxalines in superheated water without the need for catalysts, offering a fast and environmentally friendly alternative. tuwien.at Another promising avenue is the use of naturally derived catalysts, such as L-arabinose, which has been shown to be effective in synthesizing quinoxaline derivatives. tandfonline.com The application of these sustainable practices to the synthesis of this compound and its derivatives will be crucial for the environmentally responsible advancement of this class of compounds. jocpr.combenthamdirect.com

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR identify substitution patterns, with deshielding effects (~0.5–1.0 ppm) observed for protons near the chloroethyl group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in structurally similar nitro-thiophene quinoxalines .

- DFT Calculations : Predict HOMO-LUMO gaps and electrostatic potential maps to correlate structure with reactivity .

How do structural modifications (e.g., substituents on the chloroethyl group) affect the biological activity of this compound derivatives?

Advanced Research Focus

Modifications alter DNA intercalation efficiency and pharmacokinetics. For example:

- Hydrophobic substituents (e.g., aryl groups) enhance DNA binding via π-π stacking, increasing thermal stability of DNA-compound complexes by 5–10°C (measured via thermal denaturation assays) .

- Polar groups (e.g., hydroxyls) improve solubility but reduce membrane permeability, as shown in LogP studies (optimal range: 1.5–2.5 for antitumor activity) .

- Steric hindrance from bulky groups (e.g., tert-butyl) disrupts topoisomerase inhibition but enhances MDR-modulating activity . QSAR models incorporating Hammett constants (σ) and molar refractivity (MR) guide rational design .

How can researchers resolve contradictions in reported biological data for this compound derivatives?

Advanced Research Focus

Discrepancies often arise from assay variability or compound purity. Strategies include:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin assays) .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4/5) to identify false positives due to rapid degradation .

- Docking Simulations : Compare binding modes in protein targets (e.g., Trypanosoma cruzi enzymes) using AutoDock Vina to reconcile IC₅₀ variations .

What are the best practices for optimizing reaction scalability of this compound synthesis?

Q. Advanced Research Focus

- Catalyst Recycling : Pd/C or immobilized Pd nanoparticles reduce costs and improve turnover number (TON > 500) .

- Flow Chemistry : Continuous-flow reactors minimize byproducts (e.g., dimerization) via precise residence time control .

- Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) improves E-factor scores (waste reduction by 30–40%) .

How does the chloroethyl group influence the electrochemical properties of quinoxaline derivatives?

Advanced Research Focus

The electron-withdrawing chloroethyl group lowers HOMO energy levels by ~0.3–0.5 eV (measured via cyclic voltammetry), enhancing electron transport in optoelectronic applications. Bandgap narrowing (ΔE ~2.1–2.3 eV) is observed in derivatives with conjugated side chains, making them candidates for organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.